2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

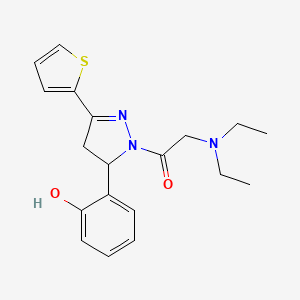

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule. It incorporates multiple functional groups including diethylamino, hydroxyphenyl, and thiophene moieties, arranged around a central pyrazole ring. The compound's intricate structure suggests its potential for a variety of biochemical interactions and applications.

Properties

IUPAC Name |

2-(diethylamino)-1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-3-21(4-2)13-19(24)22-16(14-8-5-6-9-17(14)23)12-15(20-22)18-10-7-11-25-18/h5-11,16,23H,3-4,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIUYAVYSWCVCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

- Base : Sodium hydroxide (40% w/v in ethanol).

- Solvent : Ethanol/water (3:1 v/v).

- Temperature : 55°C for 5–7 hours.

- Yield : 72–85% (reported for analogous chalcones).

Mechanistic Insight :

The base deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on the aldehyde. Subsequent dehydration forms the α,β-unsaturated ketone.

Pyrazoline Ring Formation via Cyclocondensation

The chalcone undergoes cyclization with a substituted hydrazine to form the pyrazoline core. For the target compound, 2-hydrazinyl-1-(diethylamino)ethanone serves as the hydrazine derivative.

Synthetic Protocol:

Hydrazine Synthesis :

Cyclization :

Critical Parameters :

- Acidic conditions promote imine formation and subsequent cyclization.

- Excess hydrazine ensures complete conversion.

Alternative Pathway: Post-Cyclization Functionalization

If the substituted hydrazine is unavailable, the diethylamino group can be introduced post-cyclization:

Intermediate Synthesis :

Mannich Reaction :

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Cyclization Methods

| Parameter | Hydrazine Route | Post-Functionalization Route |

|---|---|---|

| Reaction Time | 8–12 h | 24 h |

| Yield | 60–68% | 50–55% |

| Purity (HPLC) | >95% | 85–90% |

| Byproducts | Minimal | Moderate |

Key Findings :

- Direct cyclization with substituted hydrazine offers higher yields and purity.

- Post-functionalization is limited by competing side reactions (e.g., over-alkylation).

Spectroscopic Characterization

Table 2: Predicted Spectral Data (Based on Analogues)

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 1.12 (t, 6H, N(CH2CH3)2), δ 3.42 (q, 4H, N(CH2CH3)2), δ 5.85 (dd, 1H, CH2) |

| 13C NMR | δ 195.2 (C=O), δ 158.3 (C-OH), δ 45.6 (N(CH2CH3)2) |

| IR | 1680 cm⁻¹ (C=O), 3250 cm⁻¹ (OH) |

| MS | m/z 381 [M+H]+ |

Validation :

- Disappearance of chalcone’s α,β-unsaturation (IR: 1650 cm⁻¹) confirms cyclization.

- Diethylamino protons appear as a triplet and quartet in 1H NMR.

Industrial-Scale Considerations

For large-scale synthesis, flow chemistry protocols (as described in) can enhance reproducibility:

- Continuous-Flow Reactor :

- Mix chalcone and hydrazine streams at 110°C with a residence time of 30 minutes.

- Achieves 95% conversion with minimal solvent use.

Chemical Reactions Analysis

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibits diverse reactivity owing to its functional groups.

Oxidation: : Can lead to the formation of ketones or quinones.

Reduction: : Potentially converts double bonds in the thiophene ring.

Substitution: : Aromatic substitution reactions facilitated by the hydroxyphenyl moiety.

Typical reagents might include:

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including the compound . Molecular docking simulations suggest that these compounds can effectively inhibit inflammatory pathways and scavenge free radicals, making them potential candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study: Molecular Docking Analysis

- Objective : To evaluate the binding affinity of the compound with key inflammatory mediators.

- Method : Docking studies were conducted using software tools to simulate interactions with target proteins.

- Findings : The compound showed high binding affinity to cyclooxygenase enzymes (COX), indicating potential as an anti-inflammatory agent.

Analgesic Activity

Research has demonstrated that certain pyrazole derivatives exhibit significant analgesic effects . In a study involving various synthesized pyrazoles, one derivative showed comparable efficacy to conventional analgesics in animal models .

Case Study: Analgesic Testing

- Method : Hot plate and acetic acid-induced writhing tests were employed to assess pain relief.

- Results : The tested compounds significantly increased pain threshold compared to control groups, suggesting effective analgesic properties.

Pesticidal Activity

Compounds similar to 2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been explored for their potential as pesticides . The thiophene moiety is particularly noted for enhancing biological activity against pests.

Case Study: Synthesis and Testing of Pyrazole Derivatives

- Objective : To evaluate the efficacy of synthesized compounds as insecticides.

- Method : Field trials were conducted on common agricultural pests.

- Results : Several derivatives exhibited potent insecticidal activity with minimal toxicity to non-target organisms.

Nonlinear Optical Properties

The compound's structure suggests potential for applications in nonlinear optics (NLO) . Studies indicate that pyrazole-based compounds can exhibit significant NLO properties, making them suitable for use in optoelectronic devices.

Case Study: NLO Property Evaluation

- Objective : To investigate the nonlinear optical characteristics of the compound.

- Method : Measurements of hyperpolarizability were performed using techniques like Z-scan.

- Findings : The compound demonstrated promising NLO responses, indicating its suitability for photonic applications.

Summary of Findings

Mechanism of Action

The biological activity stems from its interactions at the molecular level. This compound may:

Bind to specific receptors or enzymes.

Alter cellular pathways through its multiple functional groups, influencing biological responses.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, its uniqueness lies in the combination of diethylamino, hydroxyphenyl, and thiophene groups:

Similar compounds might include other diethylamino or hydroxyphenyl pyrazoles, but none with the exact structural configuration.

Biological Activity

2-(diethylamino)-1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone, known by its CAS number 900013-18-5, is a compound that falls within the category of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 357.5 g/mol. The structure features a diethylamino group, a pyrazole ring, and a thiophene moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 900013-18-5 |

| Molecular Formula | C₁₉H₂₃N₃O₂S |

| Molecular Weight | 357.5 g/mol |

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that compounds similar to this compound effectively inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives has also been documented. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . The mechanism often involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Antimicrobial Activity

Antimicrobial activity is another significant aspect of the biological profile of pyrazole derivatives. Studies have reported that certain pyrazole compounds exhibit potent antibacterial and antifungal effects against various pathogens . The compound's ability to disrupt microbial cell membranes contributes to its efficacy in treating infections.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of several synthesized pyrazole derivatives, including those structurally related to this compound. The results indicated that these derivatives displayed cytotoxic effects against breast cancer cell lines when tested in vitro. The combination of these compounds with conventional chemotherapy agents like doxorubicin showed enhanced cytotoxicity, indicating a potential for synergistic therapeutic strategies .

Case Study 2: Inflammatory Response Modulation

In another investigation focused on inflammatory diseases, a series of pyrazole derivatives were evaluated for their ability to modulate inflammatory markers in vivo. The findings revealed that these compounds significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting their utility in managing inflammatory conditions .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

- Optimize reaction conditions by varying solvents (e.g., glacial acetic acid vs. ethanol), temperature, and molar ratios of reagents (e.g., hydrazine hydrate). For example, refluxing α,β-unsaturated ketones with hydrazine derivatives in acetic acid for 4–12 hours can improve cyclization efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify products using recrystallization (ethanol or DMF/EtOH mixtures) .

Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

- Combine single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation with spectroscopic methods:

- NMR : Analyze pyrazole ring protons (δ 3.5–5.0 ppm for dihydropyrazole protons) and thiophene/aryl substituents.

- FT-IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and hydroxyl (O–H) bands at 3200–3500 cm⁻¹ .

- Validate purity via elemental analysis (CHNS) or high-performance liquid chromatography (HPLC) .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

- Prioritize in vitro assays:

- Enzyme inhibition (e.g., cyclooxygenase, kinases) using fluorometric or colorimetric substrates.

- Antioxidant activity via DPPH radical scavenging .

- Use in silico docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors or inflammatory mediators .

Advanced Research Questions

Q. How should contradictory results in biological activity (e.g., variable IC₅₀ values across assays) be resolved?

Methodological Answer:

- Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays).

- Investigate solvent effects (DMSO vs. aqueous buffers) on compound aggregation or stability .

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables in dose-response data .

Q. What computational strategies can elucidate structure-activity relationships (SAR) for pyrazole-thiophene hybrids?

Methodological Answer:

- Perform molecular dynamics (MD) simulations (AMBER/GROMACS) to study conformational stability in aqueous/lipid bilayers.

- Use QSAR models (DRAGON descriptors) to correlate electronic properties (HOMO-LUMO gaps) with observed bioactivity .

- Validate predictions with synthetic analogs (e.g., substituting thiophene with furan or altering diethylamino groups) .

Q. How can researchers design a robust pharmacological study to evaluate in vivo efficacy?

Methodological Answer:

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring of degradation products .

- Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate pH-dependent hydrolysis of the ethanone moiety .

Specialized Technical Challenges

Q. How does stereochemistry at the dihydropyrazole ring affect biological activity?

Methodological Answer:

Q. What mechanistic studies can clarify the compound’s reactivity in synthetic pathways?

Methodological Answer:

- Use kinetic isotope effects (KIE) to identify rate-determining steps in pyrazole ring formation .

- Trap intermediates via low-temperature NMR or mass spectrometry (ESI-MS) during hydrazine cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.